REACTION_CXSMILES
|
[Br:1]Br.[C:3]([C:6]1[CH:7]=[C:8]([CH:11]=[C:12]([O:14][CH2:15][CH2:16][O:17][CH3:18])[CH:13]=1)[C:9]#[N:10])(=[O:5])[CH3:4]>CCOCC>[Br:1][CH2:4][C:3]([C:6]1[CH:7]=[C:8]([CH:11]=[C:12]([O:14][CH2:15][CH2:16][O:17][CH3:18])[CH:13]=1)[C:9]#[N:10])=[O:5]
|
Name
|
|
Quantity
|
31.5 mmol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
30 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=C(C#N)C=C(C1)OCCOC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The solution was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)C=1C=C(C#N)C=C(C1)OCCOC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |